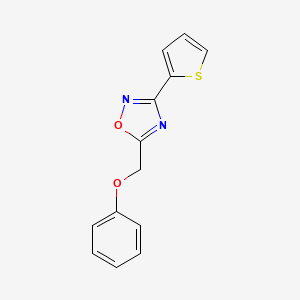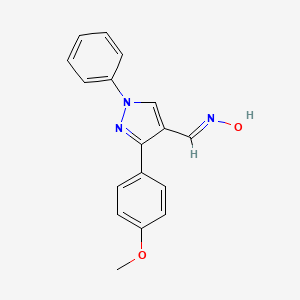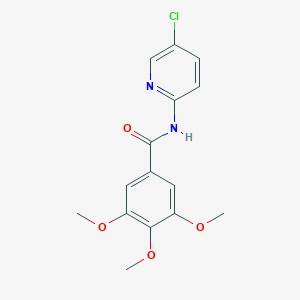
N-(2-fluorophenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide derivatives, including N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide, typically involves acylation reactions. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation of 2-bromo-4-methoxyaniline with acryloyl chloride showcases a method that might be adaptable for synthesizing the compound of interest with a high yield and environmental friendliness (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their reactivity and interaction with other molecules. For example, studies on similar acrylamide derivatives reveal their potential for binding with specific receptors or sites due to their unique structural configurations, which could be analogous to the structure and binding capabilities of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Siyan Liao et al., 2015).
Chemical Reactions and Properties
Acrylamide derivatives participate in a variety of chemical reactions, including cycloadditions, which can be highly regio- and stereoselective. For instance, the 1,3-dipolar cycloaddition reaction between C-diethoxyphosphoryl-N-methylnitrone and N-(2-fluorophenyl)acrylamide indicates specific reaction pathways that could elucidate the reactivity of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Fouad Chafaa et al., 2016).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, are influenced by their molecular structure. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions provides insight into solubility trends for related compounds, which is vital for their application in various mediums (Xinding Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are crucial for determining the applications of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide. Studies on similar compounds, such as the antioxidant, anti-diabetic, and antibacterial properties of N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, suggest a potential for pharmacological applications while avoiding specifics on drug use and dosage (Kaushik K. Misra et al., 2016).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored for their effectiveness as corrosion inhibitors for metals. A study demonstrated that such compounds can effectively inhibit the corrosion of copper in nitric acid solutions. The derivatives were characterized using various spectroscopic methods and showed to act as mixed-type inhibitors, with adsorption behaviors following the Langmuir isotherm model. These findings suggest the potential of acrylamide derivatives in protecting metals from corrosion in industrial applications (Abu-Rayyan et al., 2022).
Protein Conformation and Interaction Studies
Acrylamide has been utilized as a quencher in the study of protein conformation and interactions. Specifically, acrylamide quenching techniques have been applied to examine the exposure of tryptophanyl residues in proteins, providing insights into protein structure and dynamics. This approach has applications in understanding protein conformational changes and inhibitor binding, offering valuable tools for biochemical and pharmaceutical research (Eftink & Ghiron, 1976).
Fluorogenic and Chromogenic Detection
Polyacrylamide, covalently bonding to fluorescent dyes, has been developed for the selective detection of metal ions in water. This demonstrates the use of acrylamide-based polymers in environmental monitoring and analytical chemistry, where specific and sensitive detection methods for pollutants are crucial (Geng, Huang, & Wu, 2014).
Therapeutic Applications
The synthesis and controlled polymerization of N-isopropylacrylamide derivatives have been extensively studied for their application in drug delivery systems. These materials exhibit thermoresponsive properties, making them suitable for targeted drug release and other biomedical applications (Convertine et al., 2004).
Synthesis of Fluorinated Compounds
Acrylamide derivatives have been used as building blocks in the synthesis of fluorinated heterocyclic compounds. These compounds are of interest in medicinal chemistry and materials science for their unique properties conferred by the fluorine atoms (Shi, Wang, & Schlosser, 1996).
Eigenschaften
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTXYLMOVWWNEN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)


![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)


![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)
![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
